molecular formula C7H12O7 B1240550 Methyl Alpha-D-Galactopyranuronate CAS No. 18486-47-0

Methyl Alpha-D-Galactopyranuronate

Cat. No.: B1240550
CAS No.: 18486-47-0
M. Wt: 208.17 g/mol
InChI Key: DICCNWCUKCYGNF-KGJVWPDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Alpha-D-Galactopyranuronate (CAS: 18486-47-0) is a high-purity chemical reagent of significant value in synthetic carbohydrate chemistry and glycobiology research. With the molecular formula C7H12O7 and a molecular weight of 208.17 g/mol, this compound serves as a fundamental building block (glycosyl donor) for the synthesis of complex oligosaccharides and glycoconjugates with defined structures . Its primary research application lies in the construction of pectin oligomers, specifically for preparing higher oligomers of D-galacturonic acid that are methyl esterified in definite sequences . This is critical for studying the structure-activity relationships of pectin, a major polysaccharide component of plant cell walls. The compound's mechanism of action involves participating in glycosylation reactions, where it transfers the methylated galacturonic acid moiety to appropriate acceptor molecules, a process often facilitated by specific promoters or catalysts . Studies utilizing complexes of specifically methylated pectins, including those containing this compound, have provided atomic-level insights into the processive action and specificity of pectin methylesterases (PMEs), enzymes essential for plant pathogenesis and cell wall remodeling . As such, this compound is an indispensable tool for investigating carbohydrate-protein interactions, enzymatic mechanisms, and for developing glycan-based probes and materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18486-47-0

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

methyl (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6-/m0/s1

InChI Key

DICCNWCUKCYGNF-KGJVWPDLSA-N

SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Methyl Alpha-D-Galactopyranuronate and related compounds:

Compound Functional Groups Key Features Applications
This compound C6 methyl ester, α-D-pyranose ring Uronic acid derivative; polar due to carboxyl group Analytical standards, pectin degradation studies, glycosylation model compound
Methyl Alpha-O-Glycopyranoside Anomeric methyl group, hydroxyl groups Non-ionic glycoside; higher hydrophobicity compared to uronates Surfactant studies, membrane protein solubilization
A-D-Galactopyranose 1,2-(methyl orthoacetate) Orthoester group at C1-C2, methyl substituent Enhanced stability against hydrolysis; unique reactivity in glycosidic bond formation Synthetic intermediates for oligosaccharides, drug delivery systems
Methyl Shikimate () Cyclohexene carboxylic acid methyl ester Aromatic ring structure; distinct NMR and HPLC profiles Plant metabolite studies, chiral synthesis intermediates

Analytical Characterization

NMR Spectroscopy
  • This compound : Expected signals include a methyl ester peak at ~3.6–3.8 ppm (¹H) and a carboxyl carbon at ~170–175 ppm (¹³C), similar to methyl shikimate’s ester signals .
  • Methyl Alpha-O-Glycopyranoside: Lacks carboxyl signals; anomeric proton appears at 4.5–5.5 ppm (¹H) depending on configuration .
  • Orthoester Derivatives (e.g., ): Orthoester methyl groups show split peaks in ¹H NMR (3.3–3.7 ppm) due to restricted rotation .
Chromatographic Behavior
  • HPLC: this compound elutes earlier than non-esterified galacturonic acid due to reduced polarity. Comparable to methyl shikimate’s retention time (peak A in ) but distinct from glycosides .
  • GC (for methyl esters, ): Methyl uronates require derivatization (e.g., silylation) for analysis, unlike volatile terpene methyl esters (e.g., sandaracopimaric acid methyl ester in ) .

Q & A

Q. What are the established synthetic pathways for Methyl Alpha-D-Galactopyranuronate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via glycosylation of methyl galacturonate derivatives. A common method involves the use of trimethylsilyl (TMS) protecting groups to enhance regioselectivity during esterification. For instance, silylation of hydroxyl groups at specific positions (e.g., 2 and 6) followed by boronate-mediated cyclization can yield the target compound . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) significantly affect yield (typically 40–70%) and purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming stereochemistry and substitution patterns. Key signals include anomeric protons (δ 5.2–5.5 ppm) and methyl ester protons (δ 3.7–3.8 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation (e.g., m/z 322.31 for C₁₆H₁₈O₇) . High-performance liquid chromatography (HPLC) with refractive index or UV detection ensures purity, especially when monitoring deprotection steps .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict control of:

  • Moisture levels : Use anhydrous solvents and inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediates.
  • Reaction monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress.
  • Purification protocols : Column chromatography with silica gel or reverse-phase HPLC for isolating high-purity fractions .
    Documentation of these parameters in a Data Management Plan (DMP), including raw spectral data and chromatograms, is essential for validation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for glycomics studies?

A 2k^k factorial design can systematically evaluate factors like temperature, catalyst concentration, and reaction time. For example:

FactorLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst (mol%)5%10%
Time6 hr12 hr

Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing byproducts. This approach is critical for scaling derivatives used in glycomics, such as fluorinated analogs (e.g., 4-deoxy-4-fluoro derivatives) .

Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates of this compound?

Discrepancies in α-galactosidase activity assays may arise from:

  • Substrate purity : Trace impurities (e.g., free galacturonic acid) can inhibit enzymes. Validate via HPLC-MS .
  • Buffer conditions : pH variations (optimal range 4.5–5.5 for most α-galactosidases) and ionic strength (e.g., 50 mM NaCl) must be standardized .
  • Enzyme source : Microbial vs. plant-derived enzymes exhibit differing kinetic parameters (e.g., KmK_m values). Use Michaelis-Menten plots with triplicate measurements to ensure consistency .

Q. How is this compound applied in studying carbohydrate-protein interactions via computational and experimental methods?

  • Molecular docking : Simulate binding to lectins (e.g., PA-I galactophilic lectin) using software like AutoDock Vina. Focus on hydrogen bonding between the galacturonate moiety and conserved residues (e.g., Asn135 in PA-I) .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (konk_{on}, koffk_{off}) with proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions, ensuring buffer matching to avoid artifacts .

Q. What role does this compound play in advancing membrane separation technologies for oligosaccharide purification?

The compound’s methyl ester group enhances hydrophobicity, making it a model for studying nanofiltration membranes. Experiments involve:

  • Membrane fabrication : Polyamide thin-film composites (PA-TFC) with tailored pore sizes (1–5 nm).
  • Permeability assays : Measure rejection rates (%) under varying pressures (10–20 bar) and pH (3–7).
  • Fouling analysis : Assess adsorption kinetics using quartz crystal microbalance (QCM) .

Methodological and Data Integrity Considerations

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

  • In vitro assays : Use α-galactosidase inhibition assays with p-nitrophenyl-α-D-galactopyranoside as a control substrate. Calculate IC₅₀ values via dose-response curves .
  • Cell-based studies : Treat glycosylation-deficient cell lines (e.g., CHO-Lec1) and monitor glycan profiles via lectin microarray .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups, ensuring n3n \geq 3 biological replicates .

Q. What protocols ensure ethical compliance when using this compound in preclinical research?

  • Regulatory adherence : Follow NIH Guidelines for Research Involving Recombinant DNA if using genetically modified enzymes.
  • Safety protocols : Use fume hoods for synthesis steps involving volatile reagents (e.g., TMSCl).
  • Documentation : Maintain a lab notebook with batch-specific data (e.g., CAS 51385-54-7 for fluorinated analogs) and Material Safety Data Sheets (MSDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl Alpha-D-Galactopyranuronate
Reactant of Route 2
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Methyl Alpha-D-Galactopyranuronate

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